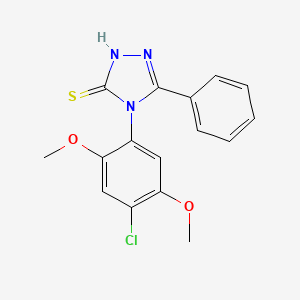

4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves hetero-cyclization reactions. These reactions typically start from isothiocyanates or semicarbazides reacting with hydrazides or other suitable precursors. For example, the compound 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was synthesized through the reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, characterized by single-crystal X-ray structure determination and various spectroscopic methods, indicating the versatility and reactivity of the triazole-thione system (Yeo, Azizan, & Tiekink, 2019).

Molecular Structure Analysis

X-ray crystallography reveals that the molecule typically exists as the thione tautomer, with a planar five-membered triazole ring that forms dihedral angles with attached phenyl or chlorophenyl rings, indicating an almost orthogonal relationship. This structural feature is critical for the compound's interactions and properties. For instance, supramolecular dimers are formed via hydrogen bonds, and these are connected by various interactions, leading to a three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

The triazole core of 4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including N-acylation, S-methylation, and reactions with halides, highlighting its reactivity and potential for derivatization. These reactions can significantly alter the compound's chemical and biological properties, making it a versatile scaffold for further chemical modifications (Labanauskas et al., 2001).

作用機序

Target of Action

The primary target of the compound “4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is currently unknown. The compound shares structural similarities with 2,5-Dimethoxy-4-chloroamphetamine (DOC), a psychedelic drug of the phenethylamine and amphetamine chemical classes . DOC is known to act as a selective 5-HT2A and 5-HT2C receptor partial agonist . .

Mode of Action

If it behaves similarly to DOC, it might interact with its targets (possibly 5-HT2A and 5-HT2C receptors) and induce changes that lead to its psychoactive effects . .

特性

IUPAC Name |

4-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-21-13-9-12(14(22-2)8-11(13)17)20-15(18-19-16(20)23)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOGXKPYLDFYEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=CC=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)